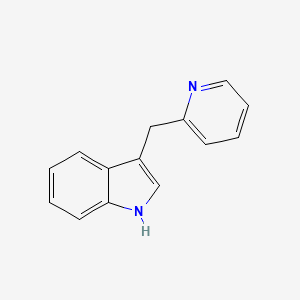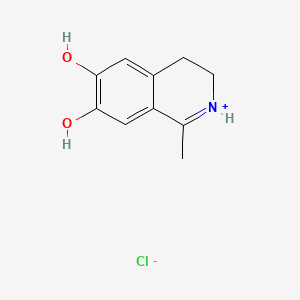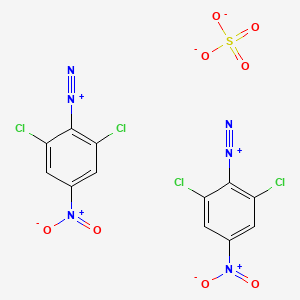
2,6-dichloro-4-nitrobenzenediazonium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-nitrobenzenediazonium sulfate is a diazonium salt with the molecular formula C12H4Cl4N6O8S. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-nitrobenzenediazonium sulfate typically involves the diazotization of 2,6-dichloro-4-nitroaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 2,6-dichloro-4-nitrobenzenediazonium sulfate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to maximize yield and purity. The resulting diazonium salt is then isolated and purified for further use.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-nitrobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like tin(II) chloride or iron powder in acidic conditions are employed.
Major Products Formed
Substitution Reactions: Products include 2,6-dichloro-4-iodobenzene, 2,6-dichloro-4-hydroxybenzene, and 2,6-dichloro-4-cyanobenzene.
Coupling Reactions: Azo compounds such as 2,6-dichloro-4-nitroazobenzene.
Reduction Reactions: 2,6-dichloro-4-nitroaniline is reduced to 2,6-dichloro-4-aminobenzene.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-nitrobenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-4-nitrobenzenediazonium sulfate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also influence the reactivity of the compound by acting as an electron-withdrawing group, stabilizing the intermediates formed during reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-nitrobenzenediazonium sulfate
- 2,6-Dichloro-4-nitrobenzenediazonium chloride
- 2,6-Dichloro-4-nitrobenzenediazonium tetrafluoroborate
Uniqueness
2,6-Dichloro-4-nitrobenzenediazonium sulfate is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. This combination of functional groups imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
68391-45-7 |
|---|---|
Molekularformel |
C12H4Cl4N6O8S |
Molekulargewicht |
534.1 g/mol |
IUPAC-Name |
2,6-dichloro-4-nitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H2Cl2N3O2.H2O4S/c2*7-4-1-3(11(12)13)2-5(8)6(4)10-9;1-5(2,3)4/h2*1-2H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
WWJQBZKVNWWHCT-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


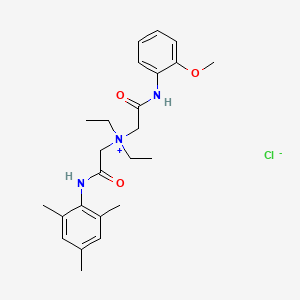
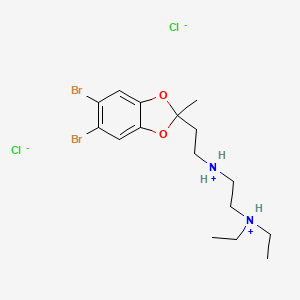
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
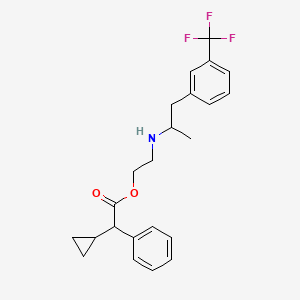
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)


![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)



